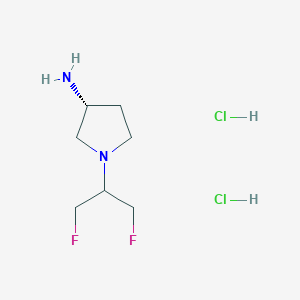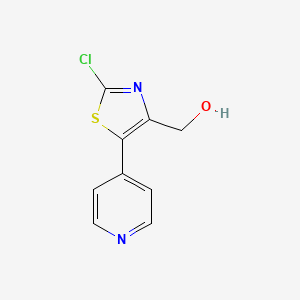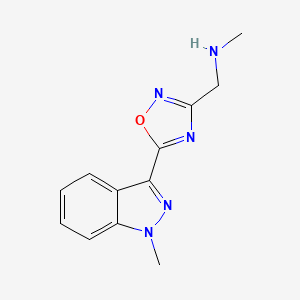
N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine is a complex organic compound that features a unique structure combining an indazole ring, an oxadiazole ring, and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the indazole ring followed by the introduction of the oxadiazole moiety and finally the attachment of the methanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity. The choice of reagents and conditions is crucial to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-1-(1-methyl-1H-indazol-3-yl)methanamine
- (1H-Indol-3-yl)methanamine
- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
Uniqueness
N-Methyl-1-(5-(1-methyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine stands out due to the presence of both the indazole and oxadiazole rings, which confer unique chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C12H13N5O |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
N-methyl-1-[5-(1-methylindazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C12H13N5O/c1-13-7-10-14-12(18-16-10)11-8-5-3-4-6-9(8)17(2)15-11/h3-6,13H,7H2,1-2H3 |
Clé InChI |
OOIRMBRWIUVHIT-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NOC(=N1)C2=NN(C3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzo[d]thiazol-2-yl)butanenitrile](/img/structure/B15054839.png)
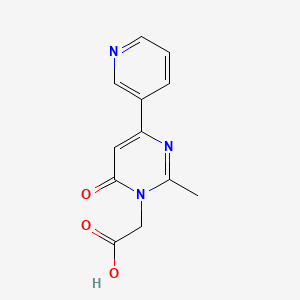
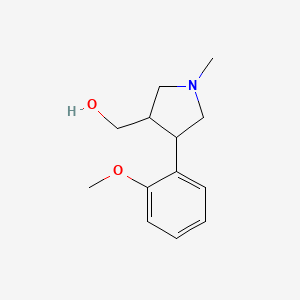
![7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one](/img/structure/B15054857.png)

![4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid](/img/structure/B15054870.png)
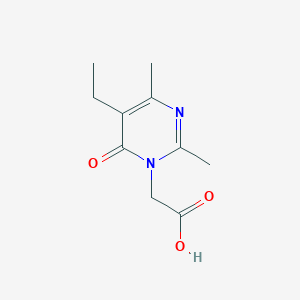


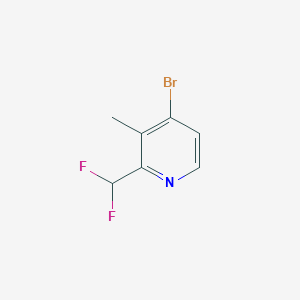
![1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15054931.png)
